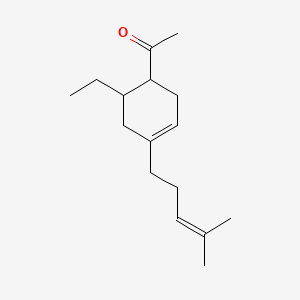
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,2-diethoxyethoxy group and a 1,1-dimethylpropyl group. This compound may have applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which is then functionalized with the desired substituents.
Reaction Conditions:
Catalysts and Reagents: Common catalysts for these reactions include Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the substituents on the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene may have several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylbutyl)benzene: Similar structure with a different alkyl group.
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpentyl)benzene: Another analog with a longer alkyl chain.
Uniqueness
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
94159-33-8 |
|---|---|
Formule moléculaire |
C17H28O3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H28O3/c1-6-17(4,5)14-9-11-15(12-10-14)20-13-16(18-7-2)19-8-3/h9-12,16H,6-8,13H2,1-5H3 |
Clé InChI |
CFAFOHRNOPBXBY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



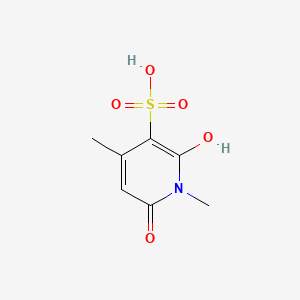
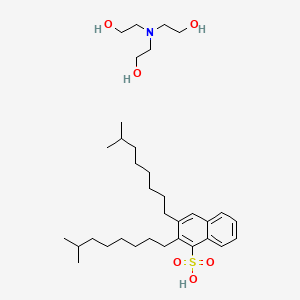

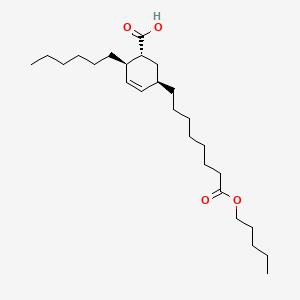
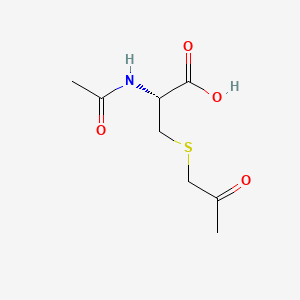
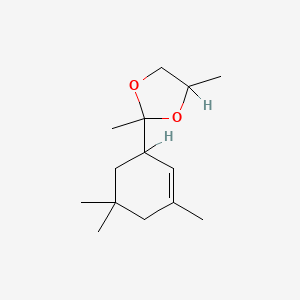
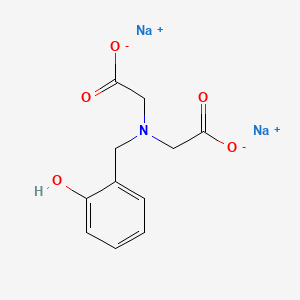
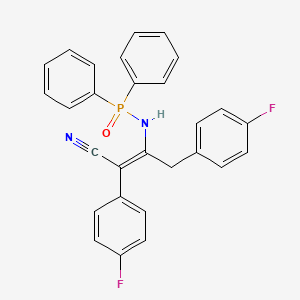

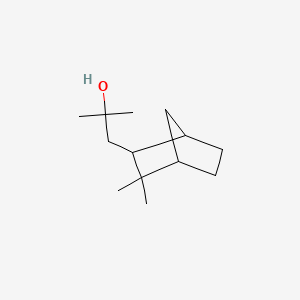
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)

